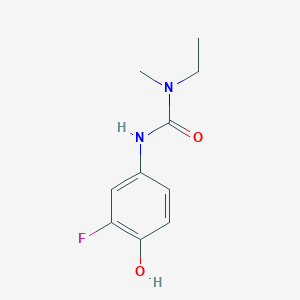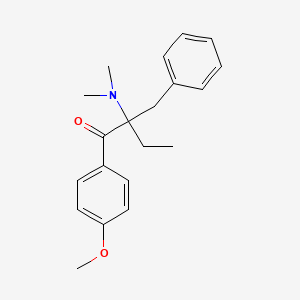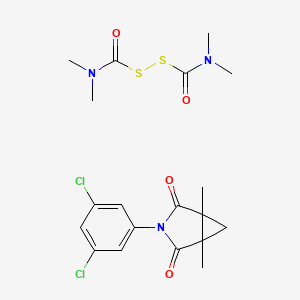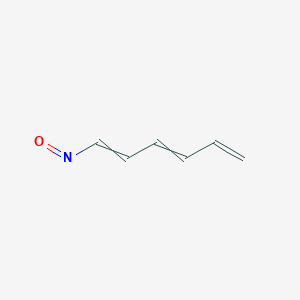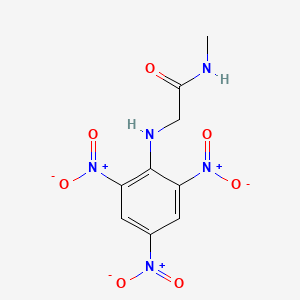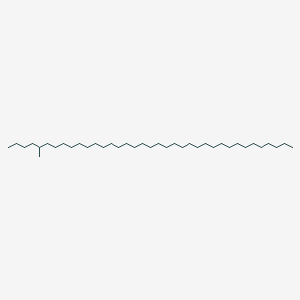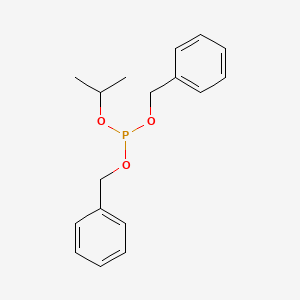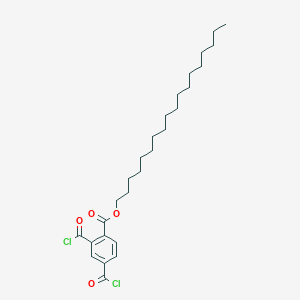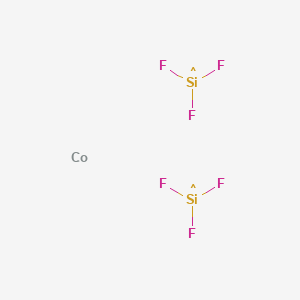
Cobalt--trifluorosilyl (1/2)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cobalt–trifluorosilyl (1/2) is a compound that features cobalt bonded to trifluorosilyl groups
Vorbereitungsmethoden
The synthesis of cobalt–trifluorosilyl (1/2) typically involves the reaction of cobalt precursors with trifluorosilyl reagents under controlled conditions. One common method involves the use of cobalt(II) carbonate and trifluorosilyl chloride in an inert atmosphere. The reaction is usually carried out in a solvent such as tetrahydrofuran (THF) at low temperatures to ensure the stability of the intermediate products . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the high purity of the final product.
Analyse Chemischer Reaktionen
Cobalt–trifluorosilyl (1/2) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state cobalt species.
Reduction: It can be reduced to lower oxidation state cobalt species.
Substitution: The trifluorosilyl groups can be substituted with other ligands under appropriate conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions
Wissenschaftliche Forschungsanwendungen
Cobalt–trifluorosilyl (1/2) has several scientific research applications:
Wirkmechanismus
The mechanism by which cobalt–trifluorosilyl (1/2) exerts its effects involves the interaction of the cobalt center with various molecular targets. In catalytic applications, the cobalt center facilitates the formation and breaking of chemical bonds, thereby accelerating the reaction. In biological applications, the compound’s magnetic properties are utilized for imaging and diagnostic purposes .
Vergleich Mit ähnlichen Verbindungen
Cobalt–trifluorosilyl (1/2) can be compared with other cobalt compounds such as cobalt triflate and cobalt acetylacetonate. While cobalt triflate is known for its strong Lewis acid properties and is used in nucleophilic substitution reactions, cobalt acetylacetonate is widely used as a catalyst in various organic reactions . The unique aspect of cobalt–trifluorosilyl (1/2) lies in its trifluorosilyl groups, which impart distinct chemical properties and reactivity compared to other cobalt compounds.
Similar Compounds
Cobalt triflate: Known for its strong Lewis acid properties.
Cobalt acetylacetonate: Widely used as a catalyst in organic reactions.
Cobalt chloride: Commonly used in humidity indicators and as a precursor for other cobalt compounds.
Eigenschaften
CAS-Nummer |
112781-52-9 |
|---|---|
Molekularformel |
CoF6Si2 |
Molekulargewicht |
229.09 g/mol |
InChI |
InChI=1S/Co.2F3Si/c;2*1-4(2)3 |
InChI-Schlüssel |
LCSSESKWFUVFHJ-UHFFFAOYSA-N |
Kanonische SMILES |
F[Si](F)F.F[Si](F)F.[Co] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




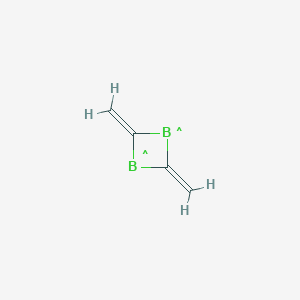
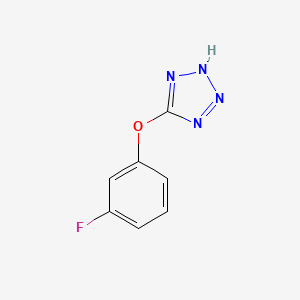
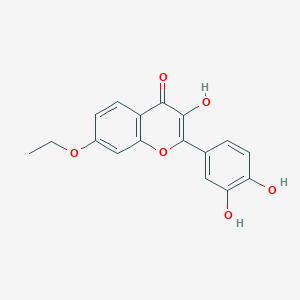
![6-Acetyl-5,5-dimethyl-5,6-dihydro[1,1'-biphenyl]-3(4H)-one](/img/structure/B14311547.png)
